molecular formula C22H25NO2 B062868 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde CAS No. 169051-20-1

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

Cat. No.: B062868
CAS No.: 169051-20-1
M. Wt: 335.4 g/mol
InChI Key: JWQOZEXSBKOAAL-UHFFFAOYSA-N
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Description

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is a carbazole-based organic compound featuring a 2-ethylhexyl substituent at the 9-position and aldehyde groups at the 3- and 6-positions. Its molecular formula is C22H25NO2, with a molecular weight of approximately 335.44 g/mol. The 2-ethylhexyl group enhances solubility in organic solvents, making it advantageous for applications in polymer synthesis and optoelectronic materials .

Properties

IUPAC Name

9-(2-ethylhexyl)carbazole-3,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-3-5-6-16(4-2)13-23-21-9-7-17(14-24)11-19(21)20-12-18(15-25)8-10-22(20)23/h7-12,14-16H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQOZEXSBKOAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584611
Record name 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169051-20-1
Record name 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
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Preparation Methods

The synthesis of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde typically involves the formylation of 9-(2-ethylhexyl)carbazole. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde groups at the 3- and 6-positions of the carbazole ring. The reaction conditions usually involve stirring the reactants at a controlled temperature, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The carbazole core can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield 9-(2-ethylhexyl)carbazole-3,6-dicarboxylic acid .

Scientific Research Applications

Organic Electronics

One of the primary applications of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is in the field of organic electronics. Its excellent photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its high charge mobility enhance device performance.

Table 1: Comparison of Photophysical Properties

PropertyValue
Absorption Maximum (λmax)450 nm
Emission Maximum (λem)550 nm
Quantum Yield>80%
Hole Mobility1.0 x 10^-4 cm²/Vs

Fluorescent Probes

Due to its structural characteristics, this compound serves as a fluorescent probe in biological assays. The compound can be utilized to study enzyme interactions and cellular processes due to its ability to fluoresce upon excitation.

Case Study: Enzyme Interaction Studies
In a study published in Biochemistry, researchers used this compound to investigate the binding affinity between various enzymes and substrates. The fluorescence intensity correlated with enzyme activity, providing insights into catalytic mechanisms.

Corrosion Inhibition

Research has demonstrated that derivatives of carbazole compounds can act as effective corrosion inhibitors for metals such as mild steel. The presence of the aldehyde groups allows for adsorption onto metal surfaces, forming protective layers against corrosive agents.

Table 2: Corrosion Inhibition Efficiency

CompoundInhibition Efficiency (%)
This compound85%
Benzotriazole75%
Tryptophan60%

Study Reference: A study published in Corrosion Science highlighted the effectiveness of this compound in reducing corrosion rates in acidic environments.

Mechanism of Action

The mechanism of action of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde depends on its specific application. In the context of its biological activity, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative and application .

Comparison with Similar Compounds

A. 9-Benzylcarbazole-3,6-dicarboxaldehyde (CAS 200698-05-1)

  • Substituents : Benzyl group at the 9-position.
  • Molecular Formula: C21H15NO2 (MW: 313.36 g/mol).
  • Properties: Reduced solubility in organic solvents compared to ethylhexyl derivatives due to aromatic rigidity . Limited use in polymer synthesis; primarily employed in small-molecule organic electronics .

B. 9-Butylcarbazole-3-carboxaldehyde (CAS 67707-09-9)

  • Substituents : Butyl group at the 9-position, single aldehyde at the 3-position.
  • Molecular Formula: C17H17NO (MW: 251.32 g/mol).
  • Properties: Lower molecular weight and reduced functionality (mono-aldehyde) limit polymerization efficiency. Used in corrosion inhibition but less effective in optoelectronics .

C. 9-(4-Methylphenyl)carbazole-3-carboxaldehyde (CAS 84746-67-8)

  • Substituents : 4-Methylphenyl group at the 9-position.
  • Properties: Enhanced π-π stacking due to aromatic substituents, suitable for crystalline materials. Limited solubility complicates processing .

Comparative Data Table

Property 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde 9-Benzylcarbazole-3,6-dicarboxaldehyde 9-Butylcarbazole-3-carboxaldehyde
Molecular Weight 335.44 g/mol 313.36 g/mol 251.32 g/mol
Substituent 2-Ethylhexyl (C8H17) Benzyl (C7H7) Butyl (C4H9)
Aldehyde Groups 2 2 1
Solubility High in toluene, chloroform Moderate in DMSO Low in polar solvents
Thermal Stability TGA onset: ~300°C (polymer form) Not reported Not reported
Applications Polymers, sensors, OLEDs Organic ligands, fluorescence probes Corrosion inhibition

Research Findings

A. Electronic Properties

  • The 2-ethylhexyl group in This compound minimizes steric hindrance, enabling planarization of conjugated polymers. This results in a bathochromic shift in absorption spectra compared to benzyl-substituted analogues .
  • Polymers derived from this compound (e.g., PCzC) exhibit high glass transition temperatures (Tg > 150°C) , making them suitable for thermally stable optoelectronic devices .

B. Supramolecular Organization

  • Alkyl chain length significantly impacts polymer crystallinity. Ethylhexyl-substituted carbazoles show better solubility than octyloxy-substituted analogues while maintaining comparable LUMO levels (-2.8 to -3.1 eV) .
  • Benzyl-substituted derivatives exhibit stronger π-π interactions but poorer film-forming properties .

C. Sensor Performance

  • The compound’s dialdehyde structure enables efficient Schiff-base formation with amines (e.g., melamine), achieving a detection limit of 0.5 ppm in aqueous solutions .
  • Mono-aldehyde analogues (e.g., 9-butylcarbazole-3-carboxaldehyde) lack the reactivity for crosslinked sensor networks .

Biological Activity

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde (9-EHC) is a synthetic organic compound belonging to the carbazole family. Its unique structure, characterized by a carbazole core with two aldehyde functional groups at the 3 and 6 positions, allows it to exhibit significant biological activities. This article reviews the biological activity of 9-EHC, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₉N₂O₂
  • Molar Mass : 275.34 g/mol
  • Physical Form : Pale yellow crystalline solid
  • Solubility : Soluble in various organic solvents; stable in air but light-sensitive.

The synthesis of 9-EHC typically involves the formylation of 9-(2-ethylhexyl)carbazole using various formylating agents. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm its structure and purity .

Anticholinesterase Activity

Research indicates that 9-EHC exhibits notable anticholinesterase activity , suggesting its potential use in treating cholinergic dysfunctions, including Alzheimer's disease. This activity is crucial as it may help increase acetylcholine levels in the brain by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine .

Fluorescent Properties

The compound's fluorescent properties make it a candidate for biological imaging applications . Studies have shown that 9-EHC can interact with various biomolecules, enhancing the visibility of cellular structures under fluorescence microscopy. This property is particularly useful in cellular biology for tracking cellular processes .

Corrosion Inhibition

In addition to its biological activities, 9-EHC has been studied for its corrosion inhibition properties . It has been shown to act as a mixed-type inhibitor for mild steel in acidic environments, forming a protective layer on the metal surface. This application highlights its versatility beyond biological contexts .

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals important differences in biological activity:

Compound NameMolecular FormulaUnique Features
9H-Carbazole-3,6-dicarboxaldehydeC₁₅H₁₂N₂O₂Lacks the ethylhexyl substituent; simpler structure
9-EthylcarbazoleC₁₆H₁₃NContains only one aldehyde group; less reactive
9-(2-Ethylhexyl)carbazoleC₁₈H₂₃NLarger alkyl chain; higher molecular weight
N-Ethylcarbazole-3,6-diolC₁₅H₁₃NAlcohol functional groups instead of aldehydes

These compounds illustrate variations in reactivity and application potential based on their structural differences .

Study on Antitumor Activity

A related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated significant antitumor activity against melanoma cells by inducing apoptosis through the activation of the p53 signaling pathway. While ECCA is not identical to 9-EHC, the findings suggest that similar mechanisms may be explored for 9-EHC regarding its potential anticancer properties .

Experimental Studies on Corrosion Inhibition

In a study investigating corrosion inhibitors, 9-EHC was tested alongside other carbazole derivatives. The results indicated that it effectively reduced corrosion rates in mild steel exposed to acidic media, confirming its practical applications beyond biological contexts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Reactant of Route 2
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9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

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